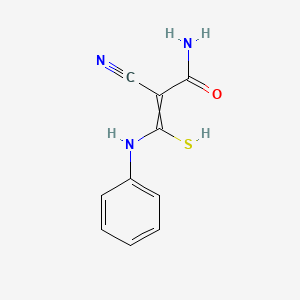

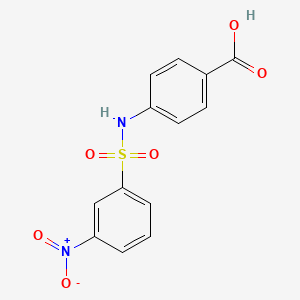

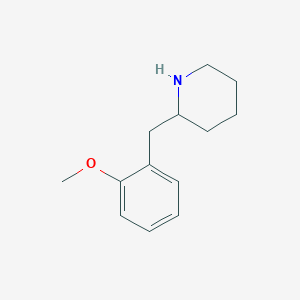

![molecular formula C10H10O4S B1623325 [(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid CAS No. 37510-29-5](/img/structure/B1623325.png)

[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid

Overview

Description

[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid, also known as HOPET, is a thiol-containing compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HOPET is a derivative of the amino acid phenylalanine and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Photoinduced Reductive Transformation A study by Hasegawa et al. (2004) explored the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid. They found that acetic acid is superior to other proton donors in these photoreactions, leading to good to excellent yields of β-hydroxy ketones under specific irradiated conditions (Hasegawa et al., 2004).

Superoxide Scavenging and Anti-inflammatory Agents Maxwell et al. (1984) synthesized and tested a series of compounds, including 5-aryl-2H-tetrazoles and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, for their superoxide scavenging activity and anti-inflammatory properties. The study highlighted the potential of these compounds as medicinal agents, despite hydroxy-substituted compounds not being effective as in vivo antiinflammatory agents (Maxwell et al., 1984).

Intramolecular Dehydration and Cyclisation Davies et al. (1978) conducted research on the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid, leading to the formation of 1,4-oxathian-2-one and related compounds. This study adds valuable insights into the synthesis and potential applications of cyclic organic compounds through cyclisation reactions (Davies et al., 1978).

Acetic Acid in Advanced Oxidation Processes Kim et al. (2020) investigated the role of peracetic acid (PAA) in the advanced oxidation of aromatic organic compounds, finding that Co(II)/Co(III) activated PAA produces key radicals for compound degradation. This study contributes to our understanding of PAA's utility in pollutant degradation and its potential for wastewater treatment applications (Kim et al., 2020).

Mechanism of Action

Target of Action

The primary target of [(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid, also known as HPTAA, is the enzyme tyrosine kinase . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.

Mode of Action

HPTAA acts as a selective inhibitor of tyrosine kinase . By binding to the active site of the enzyme, it prevents the transfer of a phosphate group from ATP to a protein substrate, a process vital for signal transduction. This inhibition disrupts the signaling pathways, leading to changes in cellular processes.

properties

IUPAC Name |

2-(1-hydroxy-2-oxo-2-phenylethyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-8(12)6-15-10(14)9(13)7-4-2-1-3-5-7/h1-5,10,14H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMFTQGDYRMEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401858 | |

| Record name | [(1-hydroxy-2-oxo-2-phenylethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37510-29-5 | |

| Record name | [(1-hydroxy-2-oxo-2-phenylethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

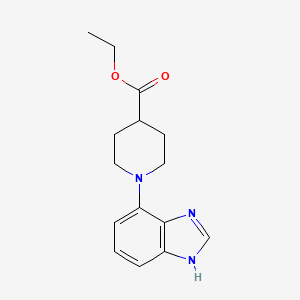

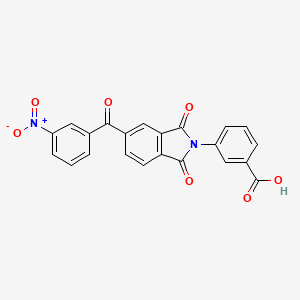

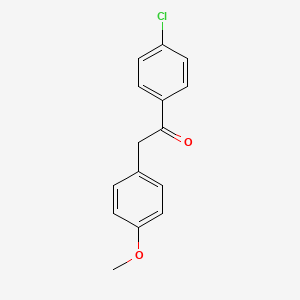

![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-](/img/structure/B1623247.png)

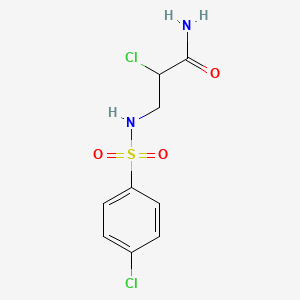

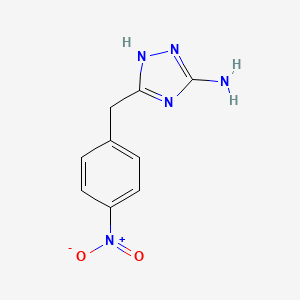

![8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1623252.png)

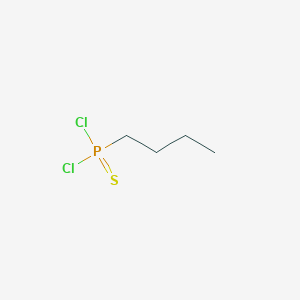

![2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1623263.png)